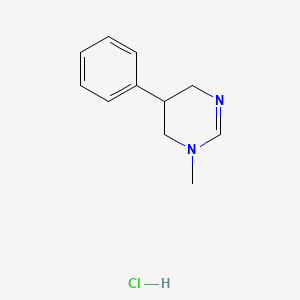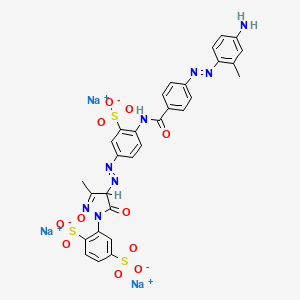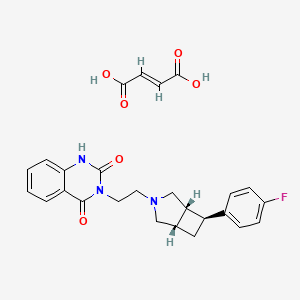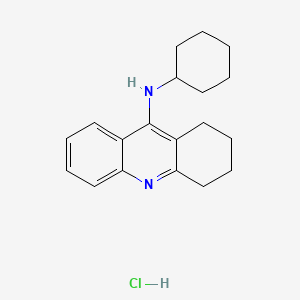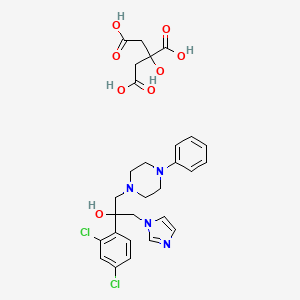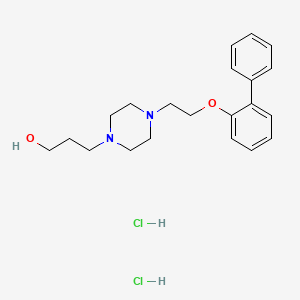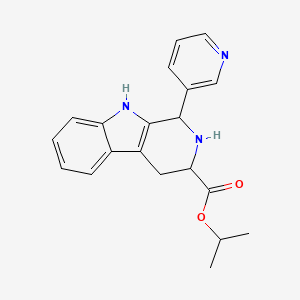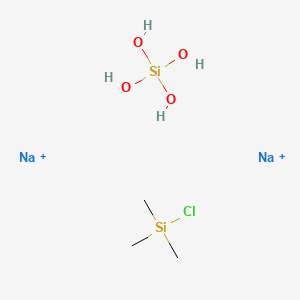
Disodium;chloro(trimethyl)silane;silicic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsiloxy, silica copolymer is a hybrid organic-inorganic compound that combines the properties of both silica and trimethylsiloxy groups. This copolymer is known for its unique characteristics, such as high thermal stability, hydrophobicity, and mechanical strength, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsiloxy, silica copolymer typically involves the copolymerization of silica precursors with trimethylsiloxy-functionalized monomers. One common method is the sol-gel process, where tetraethyl orthosilicate (TEOS) is hydrolyzed and condensed in the presence of trimethylsiloxy-functionalized silanes under acidic or basic conditions . The reaction conditions, such as pH, temperature, and solvent, play a crucial role in determining the properties of the resulting copolymer.
Industrial Production Methods
In industrial settings, the production of trimethylsiloxy, silica copolymer often involves large-scale sol-gel processes. These processes are optimized for high yield and consistent quality. The use of continuous reactors and controlled reaction environments ensures the efficient production of the copolymer with desired properties .
Chemical Reactions Analysis
Types of Reactions
Trimethylsiloxy, silica copolymer can undergo various chemical reactions, including:
Hydrolysis and Condensation: The siloxane bonds can be hydrolyzed and condensed to form cross-linked networks.
Oxidation and Reduction: The organic groups can undergo oxidation or reduction reactions under specific conditions.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and condensation, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include cross-linked silica networks, modified copolymers with different functional groups, and oxidized or reduced derivatives of the copolymer .
Scientific Research Applications
Trimethylsiloxy, silica copolymer has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trimethylsiloxy, silica copolymer involves the interaction of its functional groups with target molecules or surfaces. The trimethylsiloxy groups provide hydrophobicity and chemical resistance, while the silica network offers mechanical strength and thermal stability. These properties enable the copolymer to form stable, durable coatings and composites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trimethylsiloxy, silica copolymer include:
Polydimethylsiloxane (PDMS): Known for its flexibility and hydrophobicity.
Silica/organosilica cross-linked block copolymers: Offer enhanced stability and self-assembly properties.
Poly(ester)-poly(silyl methacrylate) copolymers: Exhibit hydrolytic degradation and tunable hydrophilicity.
Uniqueness
Trimethylsiloxy, silica copolymer stands out due to its unique combination of properties from both silica and trimethylsiloxy groups. This copolymer provides a balance of mechanical strength, thermal stability, and hydrophobicity, making it suitable for a wide range of applications that require these specific characteristics .
Properties
Molecular Formula |
C3H13ClNa2O4Si2+2 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
disodium;chloro(trimethyl)silane;silicic acid |
InChI |
InChI=1S/C3H9ClSi.2Na.H4O4Si/c1-5(2,3)4;;;1-5(2,3)4/h1-3H3;;;1-4H/q;2*+1; |
InChI Key |
CSKLCZFVOFHIFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)Cl.O[Si](O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


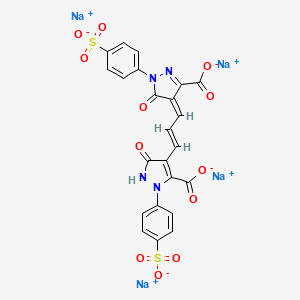

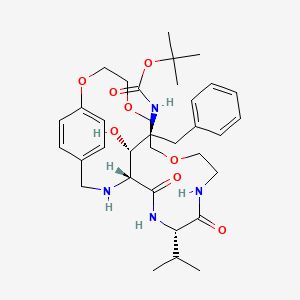
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
